molecular formula C17H16O3 B11854399 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]- CAS No. 84289-40-7

4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-

Cat. No.: B11854399
CAS No.: 84289-40-7
M. Wt: 268.31 g/mol
InChI Key: CIJJDELIMLQYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzyl)chroman-4-one: is a heterocyclic compound that belongs to the class of chromanones It is characterized by the presence of a chroman-4-one core structure, which is a fusion of a benzene ring with a dihydropyran ring The compound also features a 4-methoxybenzyl group attached to the chromanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyl)chroman-4-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable chromanone precursor. One common method is the use of a base-catalyzed aldol condensation reaction, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of 3-(4-Methoxybenzyl)chroman-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxybenzyl)chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Methoxybenzyl)chroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as pteridine reductase-1, which is involved in parasitic infections. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(4-Methoxybenzyl)chroman-4-one is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

84289-40-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O3/c1-19-14-8-6-12(7-9-14)10-13-11-20-16-5-3-2-4-15(16)17(13)18/h2-9,13H,10-11H2,1H3

InChI Key

CIJJDELIMLQYNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2COC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.